Cas no 2034552-53-7 (ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate)

Ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate is a bicyclic sulfonamide derivative with a unique structural framework combining a thia-azabicyclo[2.2.1]heptane core and an ester-functionalized butanoate side chain. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate for synthesizing pharmacologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. The rigid bicyclic scaffold enhances conformational stability, while the ester group offers synthetic flexibility for further derivatization. Its well-defined stereochemistry and functional group compatibility make it valuable for structure-activity relationship studies in drug discovery. The compound’s stability under standard handling conditions further supports its utility in research applications.
ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate structure
2034552-53-7 structure
Product name:ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate
CAS No:2034552-53-7
MF:C11H17NO3S
Molecular Weight:243.322582006454
CID:5335901

ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate 化学的及び物理的性質

名前と識別子

    • ethyl 4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoate
    • ethyl 4-oxo-4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)butanoate
    • ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate
    • インチ: 1S/C11H17NO3S/c1-2-15-11(14)4-3-10(13)12-6-9-5-8(12)7-16-9/h8-9H,2-7H2,1H3
    • InChIKey: VFXVBUMLKHSYAL-UHFFFAOYSA-N
    • SMILES: S1CC2CC1CN2C(CCC(=O)OCC)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 295
  • トポロジー分子極性表面積: 71.9
  • XLogP3: 0.5

ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6554-8192-10mg
ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate
2034552-53-7
10mg
$79.0 2023-09-08
Life Chemicals
F6554-8192-30mg
ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate
2034552-53-7
30mg
$119.0 2023-09-08
Life Chemicals
F6554-8192-25mg
ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate
2034552-53-7
25mg
$109.0 2023-09-08
Life Chemicals
F6554-8192-40mg
ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate
2034552-53-7
40mg
$140.0 2023-09-08
Life Chemicals
F6554-8192-10μmol
ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate
2034552-53-7
10μmol
$69.0 2023-09-08
Life Chemicals
F6554-8192-3mg
ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate
2034552-53-7
3mg
$63.0 2023-09-08
Life Chemicals
F6554-8192-20mg
ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate
2034552-53-7
20mg
$99.0 2023-09-08
Life Chemicals
F6554-8192-2μmol
ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate
2034552-53-7
2μmol
$57.0 2023-09-08
Life Chemicals
F6554-8192-5μmol
ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate
2034552-53-7
5μmol
$63.0 2023-09-08
Life Chemicals
F6554-8192-20μmol
ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate
2034552-53-7
20μmol
$79.0 2023-09-08

ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate 関連文献

ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoateに関する追加情報

Comprehensive Overview of Ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate (CAS No. 2034552-53-7)

Ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate (CAS No. 2034552-53-7) is a structurally unique compound that has garnered significant attention in pharmaceutical and organic chemistry research. This molecule features a bicyclic scaffold combining thia (sulfur) and aza (nitrogen) heterocycles, which are pivotal in drug design due to their bioisosteric properties. The ethyl ester moiety further enhances its applicability as an intermediate in synthetic pathways. Researchers are increasingly exploring its potential in small-molecule therapeutics, particularly for targeting enzyme modulation and receptor binding.

The compound’s CAS No. 2034552-53-7 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry and process optimization. Recent trends highlight its utility in fragment-based drug discovery (FBDD), where its rigid bicyclo[2.2.1]heptane core serves as a versatile scaffold. Additionally, its 4-oxobutanoate side chain offers functional handles for derivatization, aligning with the growing demand for diverse chemical libraries in high-throughput screening.

From a synthetic perspective, ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate exemplifies modern green chemistry principles. Its synthesis often employs catalytic methods to minimize waste, resonating with the industry’s shift toward sustainable practices. Analysts note its compatibility with flow chemistry setups, a hot topic in continuous manufacturing discussions. This adaptability positions it as a candidate for scalable production in API development.

Beyond synthesis, the compound’s physicochemical properties—such as solubility and stability—are critical for formulation scientists. Its logP and hydrogen-bonding capacity are frequently queried in ADMET prediction tools, underscoring its pharmacokinetic relevance. With the rise of AI-driven drug design, datasets incorporating CAS No. 2034552-53-7 are leveraged to train models for molecular property prediction.

In conclusion, ethyl 4-oxo-4-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butanoate represents a multifaceted tool in contemporary research. Its structural novelty, synthetic accessibility, and therapeutic potential align with key industry trends, from green synthesis to computational chemistry. As exploration continues, this compound is poised to play a pivotal role in advancing precision medicine and material science innovations.

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